1-(6-chloropyridin-3-yl)cyclopropane-1-carbaldehyde
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Overview
Description
1-(6-Chloropyridin-3-yl)cyclopropane-1-carbaldehyde is an organic compound characterized by a cyclopropane ring attached to a pyridine ring substituted with a chlorine atom at the 6-position and an aldehyde group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-chloropyridin-3-yl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of a suitable pyridine derivative. One common method includes the reaction of 6-chloropyridine-3-carbaldehyde with diazomethane under controlled conditions to form the cyclopropane ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Chloropyridin-3-yl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: 1-(6-Chloropyridin-3-yl)cyclopropane-1-carboxylic acid.
Reduction: 1-(6-Chloropyridin-3-yl)cyclopropane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(6-Chloropyridin-3-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(6-chloropyridin-3-yl)cyclopropane-1-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to the modulation of specific biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The chlorine atom on the pyridine ring can also participate in interactions with biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
1-(6-Chloropyridin-3-yl)cyclopropanecarboxamide: Similar structure but with an amide group instead of an aldehyde.
1-(6-Chloropyridin-3-yl)cyclopropanecarbonitrile: Similar structure but with a nitrile group instead of an aldehyde.
1-(3-Bromo-6-chloropyridin-2-yl)cyclopropane-1-carbaldehyde: Similar structure but with a bromine atom at the 3-position of the pyridine ring.
Uniqueness: 1-(6-Chloropyridin-3-yl)cyclopropane-1-carbaldehyde is unique due to the presence of both a cyclopropane ring and an aldehyde group, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
1-(6-chloropyridin-3-yl)cyclopropane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-8-2-1-7(5-11-8)9(6-12)3-4-9/h1-2,5-6H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVIGCDEICVAGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C=O)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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